(S)-1-(3,4-dichlorophenyl)propan-1-ol
Overview
Description
(S)-1-(3,4-dichlorophenyl)propan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to a propanol backbone, with the hydroxyl group located at the first carbon of the propanol chain. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that is designated as “S” (from the Latin word “sinister” meaning left).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-dichlorophenyl)propan-1-ol typically involves the enantioselective reduction of the corresponding ketone, (3,4-dichlorophenyl)propan-1-one. This reduction can be achieved using various chiral catalysts and reducing agents. One common method involves the use of a chiral borane reagent in the presence of a chiral ligand, which facilitates the enantioselective reduction to yield the (S)-enantiomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4-dichlorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (3,4-dichlorophenyl)propan-1-one.
Reduction: The compound can be further reduced to form the corresponding alkane, (3,4-dichlorophenyl)propane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (3,4-dichlorophenyl)propan-1-one
Reduction: (3,4-dichlorophenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(S)-1-(3,4-dichlorophenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(3,4-dichlorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions and efficacy.
Comparison with Similar Compounds
(S)-1-(3,4-dichlorophenyl)propan-1-ol can be compared with other similar compounds, such as:
®-1-(3,4-dichlorophenyl)propan-1-ol: The enantiomer of the (S)-compound, which may have different biological activity and properties.
1-(3,4-dichlorophenyl)ethanol: A related compound with a shorter carbon chain, which may exhibit different reactivity and applications.
1-(3,4-dichlorophenyl)propan-2-ol: A positional isomer with the hydroxyl group located at the second carbon, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGECCAJOYJMK-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276819 | |
Record name | (αS)-3,4-Dichloro-α-ethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742107-59-1 | |
Record name | (αS)-3,4-Dichloro-α-ethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=742107-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-3,4-Dichloro-α-ethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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